
Methyl 5-formyl-6-methoxynaphthalene-2-carboxylate
概要
説明
Methyl 5-formyl-6-methoxynaphthalene-2-carboxylate is an organic compound with the molecular formula C14H12O4 and a molecular weight of 244.25 g/mol . This compound is characterized by its naphthalene core, which is substituted with formyl, methoxy, and carboxylate groups. It is used in various chemical and industrial applications due to its unique structural properties.
準備方法
The synthesis of Methyl 5-formyl-6-methoxynaphthalene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the formylation of a methoxynaphthalene derivative followed by esterification to introduce the carboxylate group. The reaction conditions often involve the use of strong acids or bases as catalysts, and the reactions are carried out under controlled temperatures to ensure high yields and purity .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.
化学反応の分析
Methyl 5-formyl-6-methoxynaphthalene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
These reactions are typically carried out under controlled conditions to ensure the desired product formation and to minimize side reactions .
科学的研究の応用
Methyl 5-formyl-6-methoxynaphthalene-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where oxidative stress and inflammation are involved.
作用機序
The mechanism of action of Methyl 5-formyl-6-methoxynaphthalene-2-carboxylate involves its interaction with various molecular targets. The formyl and methoxy groups can participate in hydrogen bonding and other non-covalent interactions with biological macromolecules, influencing their structure and function. The compound may also undergo metabolic transformations in vivo, leading to the formation of active metabolites that exert biological effects .
類似化合物との比較
Methyl 5-formyl-6-methoxynaphthalene-2-carboxylate can be compared with other naphthalene derivatives such as:
Methyl 5-formyl-2-furancarboxylate: Similar in structure but with a furan ring instead of a naphthalene ring, leading to different chemical reactivity and biological activity.
Methyl 5-formyl-6-hydroxynaphthalene-2-carboxylate: Similar but with a hydroxyl group instead of a methoxy group, which can influence its solubility and reactivity.
The uniqueness of this compound lies in its specific substitution pattern on the naphthalene core, which imparts distinct chemical and biological properties .
特性
分子式 |
C14H12O4 |
|---|---|
分子量 |
244.24 g/mol |
IUPAC名 |
methyl 5-formyl-6-methoxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C14H12O4/c1-17-13-6-4-9-7-10(14(16)18-2)3-5-11(9)12(13)8-15/h3-8H,1-2H3 |
InChIキー |
NIHJDHGFFHDHAH-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C2=C(C=C1)C=C(C=C2)C(=O)OC)C=O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

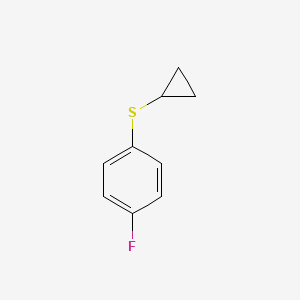

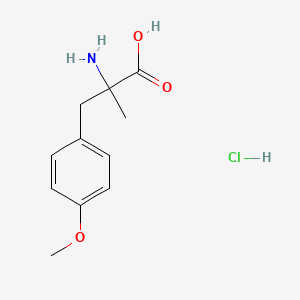

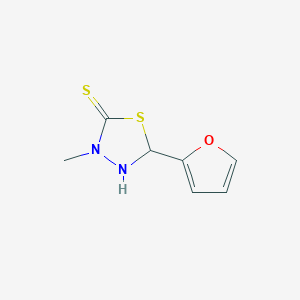
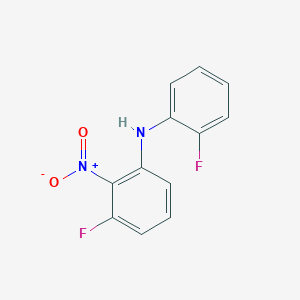
![Butyl butoxy[(2-methylacryloyl)amino]acetate](/img/structure/B8560168.png)
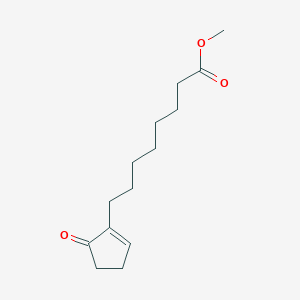

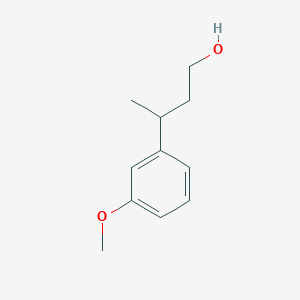

![2-[2-amino-4-(1,3-dihydroisoindole-2-carbonyl)quinazolin-6-yl]acetic acid](/img/structure/B8560212.png)


